MAL-PEG4-MMAF -

MAL-PEG4-MMAF

Catalog Number: EVT-255945
CAS Number:
Molecular Formula: C53H84N6O15
Molecular Weight: 1045.282
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
MAL-PEG4-MMAF is a maleimido functionalized derivative of MMAF (Monomethyl auristatin F) with PEG4 linker. MAL-PEG4-MMAF is a useful precursor for making antibody-drug conjugates (ADCs). The maleimido functional group can be easily conjugated to protein carriers (such as antibody or enzyme). Many antibody-drug conjugates (ADCs) currently in clinical trials employ maleimide-containing drug-linkers which are conjugated to antibody cysteine residues to form thiosuccinimide linkages.
Overview

MAL-PEG4-MMAF is a maleimido functionalized derivative of Monomethyl auristatin F, linked through a polyethylene glycol (PEG) chain. This compound serves as a crucial precursor in the development of antibody-drug conjugates. The maleimido functional group allows for efficient conjugation to protein carriers, such as antibodies or enzymes. The use of MAL-PEG4-MMAF is particularly significant in the field of targeted cancer therapies, where it aids in the precise delivery of cytotoxic agents to tumor cells, thereby enhancing therapeutic efficacy while minimizing systemic toxicity.

Source and Classification

MAL-PEG4-MMAF is classified as a synthetic chemical compound within the category of drug-linkers used in bioconjugation chemistry. It is recognized for its role in facilitating the formation of antibody-drug conjugates, which are increasingly utilized in clinical settings for cancer treatment. The compound's structure is characterized by a molecular formula of C53H84N6O15C_{53}H_{84}N_{6}O_{15} and a molecular weight of approximately 1045.28 g/mol .

Synthesis Analysis

Methods and Technical Details

The synthesis of MAL-PEG4-MMAF typically involves several key steps:

  1. Preparation of Monomethyl Auristatin F: This initial step involves the synthesis or procurement of Monomethyl auristatin F, which serves as the cytotoxic payload.
  2. Linker Attachment: The maleimido functional group is introduced to the PEG4 linker, which facilitates the conjugation process.
  3. Conjugation to Protein Carriers: The resulting maleimido functionalized PEG4 can be reacted with thiol groups present on cysteine residues of antibodies or other proteins, forming stable thiosuccinimide linkages.

Advanced techniques such as asymmetrical-flow field-flow fractionation and size-exclusion chromatography coupled with multi-detection systems are employed to characterize the resulting conjugates, ensuring uniformity and determining the drug-to-antibody ratio .

Chemical Reactions Analysis

Reactions and Technical Details

MAL-PEG4-MMAF participates in several key chemical reactions:

  1. Conjugation Reaction: The primary reaction involves the nucleophilic attack by thiol groups on the maleimido functional group. This reaction forms stable thiosuccinimide bonds that link the drug to the antibody.
  2. Stability Considerations: The stability of these linkages under physiological conditions is crucial for maintaining therapeutic efficacy. Factors such as pH and temperature can influence this stability.

The efficiency of these reactions can be enhanced by optimizing reaction conditions such as pH and concentration of reactants .

Mechanism of Action

Process and Data

The mechanism by which MAL-PEG4-MMAF exerts its effects is primarily through targeted delivery:

  1. Targeting Tumor Cells: Once conjugated to an antibody that recognizes specific tumor antigens, MAL-PEG4-MMAF enables selective delivery of Monomethyl auristatin F directly to cancer cells.
  2. Cellular Uptake: Upon binding to its target antigen on tumor cells, the antibody-drug conjugate is internalized via endocytosis.
  3. Release of Cytotoxic Agent: Inside the cell, lysosomal degradation releases Monomethyl auristatin F, leading to disruption of microtubule dynamics and ultimately inducing apoptosis in cancer cells.

This targeted approach minimizes damage to healthy tissues while maximizing therapeutic effects against tumors .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

MAL-PEG4-MMAF exhibits several notable physical and chemical properties:

  1. Solubility: The PEG linker significantly enhances solubility in aqueous environments.
  2. Stability: It remains stable when stored as a powder at -20°C for three years or in solvent at -80°C for one year .
  3. Molecular Weight: With a molecular weight of 1045.28 g/mol, it is considered a large molecule within bioconjugation chemistry.

These properties are essential for ensuring effective formulation and delivery in therapeutic applications.

Applications

Scientific Uses

MAL-PEG4-MMAF is primarily utilized in:

  1. Antibody-drug Conjugate Development: It serves as a critical component in designing ADCs aimed at treating various cancers.
  2. Research Applications: Used extensively in biochemical research for studying protein interactions and drug delivery mechanisms.
  3. Clinical Trials: Many ADCs incorporating similar linkers are currently undergoing clinical trials to evaluate their efficacy against specific types of cancer .
Introduction to MAL-PEG4-MMAF in Targeted Therapeutics

Role of Maleimide-Functionalized Linkers in ADC Development

Maleimide groups enable site-specific bioconjugation through thiol-maleimide Michael addition. This reaction targets cysteine residues (typically at interchain disulfide bonds) on antibodies, forming stable thioether bonds under physiological pH (6.5–7.5). The reaction rate with thiols is ~1,000-fold faster than with amines, ensuring high conjugation specificity [4]. However, classical maleimide linkers face hydrolysis challenges: the thiosuccinimide bond undergoes retro-Michael reactions or thiol exchange with endogenous plasma proteins (e.g., human serum albumin), causing premature payload release. Studies show 50–75% payload loss within 7–14 days in circulation [4] [10].

Recent innovations address this instability:

  • Piperazine-based maleimides demonstrate 370 mM aqueous solubility and reduced hydrolysis rates. Oxaliplatin(IV) conjugates with C5-piperazine linkers retained >80% integrity after 5 hours at pH 7.4, outperforming PEG4-maleimide (70%) [8].
  • Maleic acid methyl ester (MMAE) linkers form stable open-ring adducts post-conjugation, eliminating susceptibility to thiol exchange [4].
  • Branched PEG-maleimides enhance hydrophilicity and steric shielding, reducing aggregation and immunogenicity [5] [10].

Table 2: Hydrolytic Stability of Maleimide Linkers in Phosphate Buffer (pH 7.4)

Linker Type% Intact After 1 h% Intact After 5 h
PIP-C2-Mal<5%<1%
PIP-O-Mal85%50%
PIP-C5-Mal98%80%
PEG4-Mal (Reference)90%70%

Data derived from oxaliplatin(IV)-maleimide stability assays [8]

Historical Evolution of Auristatin Derivatives in Oncology

Auristatins are synthetic analogs of dolastatin 10, a cytotoxic peptide isolated from the sea hare Dolabella auricularia. Early dolastatin derivatives showed potent tubulin inhibition but failed clinically due to systemic toxicity and poor therapeutic indices. MMAF emerged as a pivotal successor with strategic modifications:

  • C-terminal phenylalanine introduces a charged group, reducing non-specific membrane permeability and off-target effects compared to uncharged analogs like MMAE [6] [9].
  • Monomethylation of the terminal carboxylate retains tubulin disruption potency (IC₅₀ ~1–10 nM) while attenuating log P values, improving water solubility [2] [7].
  • Bystander effect limitation: Unlike MMAE, MMAF’s charged nature minimizes diffusion to neighboring cells, enhancing tumor specificity [9].

MMAF-based ADCs exhibit efficacy in multiple myeloma, lymphoma, and solid tumor models. For example, BCMA-targeted ADCs with MMAF induced tumor regression in xenograft models at 3 mg/kg doses [2]. The payload’s modular design allows integration with cleavable linkers (e.g., Val-Cit-PABC), enabling cathepsin B-specific activation in lysosomes [9].

Table 3: Evolution of Auristatin Payloads for ADC Development

GenerationRepresentative PayloadKey InnovationClinical Impact
1stDolastatin 10Natural tubulin inhibitorHigh toxicity; no approved ADCs
2ndMMAEUncharged C-terminusBrentuximab vedotin (ADC approval: 2011)
3rdMMAFCharged C-terminal phenylalanineBelantamab mafodotin (ADC approval: 2020)
4thNovel camptothecinsTopoisomerase I inhibitionDS-8201 (ADC approval: 2019)

Significance of PEGylation in Optimizing Drug-Linker Conjugates

The PEG4 spacer in MAL-PEG4-MMAF serves multiple critical functions in ADC performance:

  • Solubility enhancement: PEG4’s ethylene oxide units form hydrogen bonds with water, increasing aqueous solubility. This counters MMAF’s hydrophobicity (log P = 3.8), preventing aggregation during conjugation and storage [5] [6].
  • Reduced aggregation: PEG4 extends 16–20 Å from the linker, creating a hydrophilic shield that minimizes hydrophobic interactions between conjugated antibodies. ADCs with PEG4 linkers show <5% aggregation vs. >15% for non-PEGylated counterparts [5].
  • Plasma pharmacokinetics: The spacer prolongs ADC half-life by reducing renal clearance. In murine models, PEG4-linked ADCs exhibited ~40% higher AUC₀–72h than non-PEGylated versions [5] [10].
  • Payload flexibility: PEG4’s modular design accommodates diverse auristatin derivatives (MMAE, MMAF) and cleavable motifs (e.g., Val-Cit) without steric hindrance [9].

PEGylation also mitigates maleimide hydrolysis. As noted in Section 1.1, PEG4 stabilizes the maleimide-thiol adduct, slowing hydrolysis rates by 1.5–2-fold compared to alkyl linkers [8]. Beyond ADCs, PEG linkers are integral to 42 FDA-approved drugs, including lipid nanoparticles in COVID-19 vaccines (e.g., Comirnaty™) and long-acting proteins like pegfilgrastim [5] [10].

Table 4: Impact of PEG4 on ADC Critical Quality Attributes

AttributeNon-PEGylated LinkerPEG4 Linker
Aqueous Solubility<0.1 mg/mL in PBS>5 mg/mL in PBS
Aggregation Rate15–25% after 4 weeks at 4°C<5% after 4 weeks at 4°C
Plasma Clearance (murine)t₁/₂ = 18 ± 3 hourst₁/₂ = 28 ± 4 hours
Maleimide Hydrolysis Half-lifet₁/₂ = 2.1 hours (pH 7.4)t₁/₂ = 3.8 hours (pH 7.4)

Properties

Product Name

MAL-PEG4-MMAF

Molecular Formula

C53H84N6O15

Molecular Weight

1045.282

SMILES

CC(C)[C@H](N(C(COCCOCCOCCOCCN1C(C=CC1=O)=O)=O)C)C(N[C@H](C(N(C([C@@H](CC(N2CCC[C@H]2[C@H](OC)[C@H](C(N[C@@H](C(O)=O)CC3=CC=CC=C3)=O)C)=O)OC)[C@@H](C)CC)C)=O)C(C)C)=O

Synonyms

MAL-PEG4-MMAF;((2R,3R)-3-((2S)-1-((3R,5S)-4-((S)-2-((S)-17-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2-isopropyl-3-methyl-4-oxo-6,9,12,15-tetraoxa-3-azaheptadecanamido)-N,3-dimethylbutanamido)-3-methoxy-5-methylheptanoyl)pyrrolidin-2-yl)-3-methoxy-2-met

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.